

Application Note: HPLC-UV Purity Analysis of 1-(Thiophen-2-yl)piperazine

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Compound of Interest

Compound Name: 1-(Thiophen-2-yl)piperazine

Cat. No.: B177432

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Introduction

1-(Thiophen-2-yl)piperazine is a chemical intermediate of significant interest in pharmaceutical synthesis. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of **1-(Thiophen-2-yl)piperazine** and the separation of its potential process-related and degradation impurities. The method is designed to be stability-indicating, accurate, and precise, making it suitable for routine quality control and stability studies in a drug development setting.

Analytical Method

A reverse-phase HPLC method was developed to provide optimal separation of **1-(Thiophen-2-yl)piperazine** from its potential impurities. The thiophene moiety in the molecule allows for direct UV detection.

Chromatographic Conditions

Parameter	Value
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	265 nm
Run Time	35 minutes

Rationale for Parameter Selection:

- Column: A C18 column is a versatile stationary phase for the separation of moderately polar compounds like **1-(Thiophen-2-yl)piperazine** and its likely impurities.
- Mobile Phase: A gradient of acetonitrile and water with formic acid provides good peak shape and resolution for basic compounds like piperazine derivatives. Formic acid helps to control the ionization of the analyte and improve peak symmetry.
- Detection Wavelength: Based on the UV spectra of similar thiophene-containing compounds, 265 nm is selected as a suitable wavelength for sensitive detection of the main component and its potential aromatic impurities.

Experimental Protocols

Standard Preparation

- Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of **1-(Thiophen-2-yl)piperazine** reference standard into a 50 mL volumetric flask. Dissolve in and

dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

- Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

- Accurately weigh approximately 25 mg of the **1-(Thiophen-2-yl)piperazine** sample into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data.

Table 1: Linearity

Concentration (µg/mL)	Peak Area (mAU*s)
1	50.2
5	251.5
10	503.1
25	1255.8
50	2510.4
75	3765.9
100	5021.2
Correlation Coefficient (r ²)	0.9998

Table 2: Accuracy (Spike Recovery)

Spiked Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
50%	25	24.8	99.2%
100%	50	50.3	100.6%
150%	75	74.5	99.3%
Average Recovery	99.7%		

Table 3: Precision

Repeatability (n=6)	Intermediate Precision (n=6)	
Mean Peak Area	2512.3	2505.8
Standard Deviation	15.2	18.5
% RSD	0.61%	0.74%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value
LOD	0.1 µg/mL (S/N ≥ 3)
LOQ	0.3 µg/mL (S/N ≥ 10)

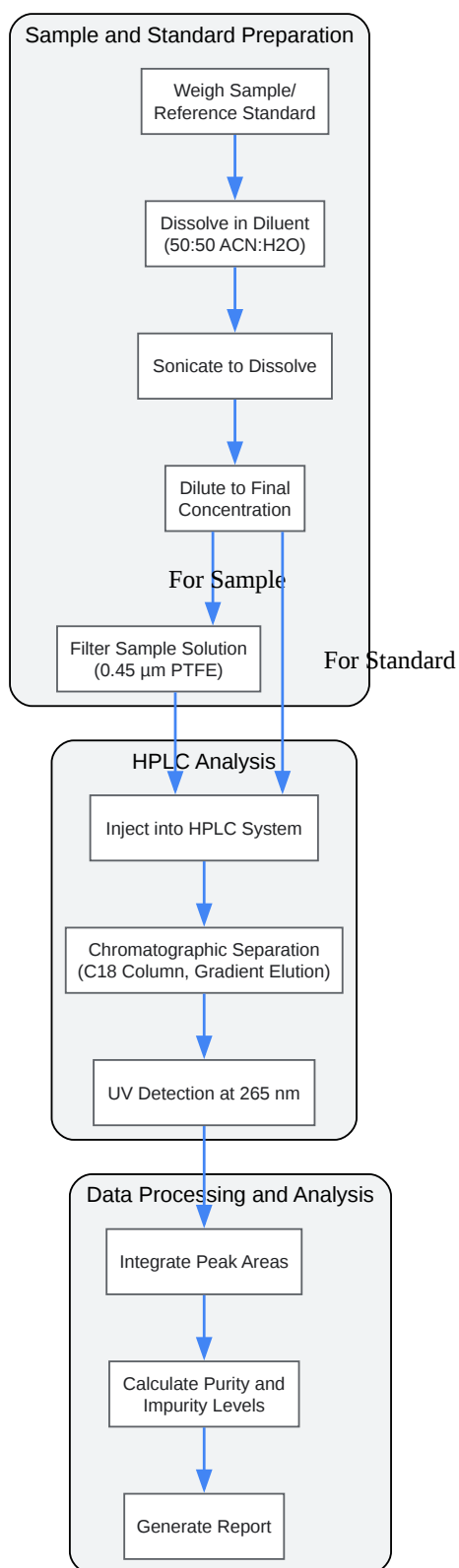
Table 5: Robustness

Parameter Variation	% RSD of Peak Area
Flow Rate (± 0.1 mL/min)	< 2.0%
Column Temperature (± 2 °C)	< 2.0%
Mobile Phase Composition ($\pm 2\%$ Organic)	< 2.0%

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the main peak from all degradation products, indicating its specificity.

Visualization of Experimental Workflow



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Caption: Workflow for the HPLC-UV Purity Analysis of **1-(Thiophen-2-yl)piperazine**.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the purity determination of **1-(Thiophen-2-yl)piperazine**. The method is specific, accurate, precise, and linear over a suitable concentration range. It is well-suited for quality control laboratories in the pharmaceutical industry to ensure the quality of this important synthetic intermediate.

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